3-(3-Iodophenyl)imidazolidine-2,4-dione
Description
3-(3-Iodophenyl)imidazolidine-2,4-dione is a halogenated derivative of the hydantoin scaffold, a heterocyclic structure widely explored in medicinal chemistry due to its versatility in drug design. The compound features an iodine atom at the 3-position of the phenyl ring attached to the imidazolidine-2,4-dione core. This substitution confers distinct electronic and steric properties, influencing its physicochemical characteristics (e.g., lipophilicity, polar surface area) and biological interactions.
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
3-(3-iodophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |
InChI Key |
JBTBLIGMXYQTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(3-Chlorophenyl)imidazolidine-2,4-dione
- Molecular Formula : C₉H₇ClN₂O₂ .
- Key Differences : Replacement of iodine with chlorine reduces molecular weight (MW = 228.62 g/mol vs. ~345 g/mol for iodinated analog) and polarizability. Chlorine’s smaller size and higher electronegativity may enhance metabolic stability compared to iodine, which is prone to dehalogenation.
- Applications : Chlorinated analogs are commonly used as intermediates in antibacterial and anticonvulsant agents .
5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione
- Molecular Formula : C₁₀H₉FN₂O₂ .
- Key Differences: Fluorine’s strong electron-withdrawing effect increases the compound’s acidity and bioavailability.
Aryl-Modified Analogs
(E)-5,5-Diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione (SB1-Ph)
3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione
- Molecular Formula : C₁₁H₁₀Cl₂N₂O₃ .
- This structural feature correlates with enhanced antibacterial activity in multidrug-resistant strains .
Aminoalkyl and Spirocyclic Derivatives
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione
- Molecular Formula : C₂₄H₂₉N₅O₃ .
- Key Differences: The aminoalkyl-piperazine moiety confers high α1-adrenoreceptor affinity (Ki = 13.9 nM), linked to antiarrhythmic activity. The iodophenyl group’s bulk may hinder such receptor interactions but could enhance selectivity for iodine-dependent targets .
3-(Azetidin-3-yl)imidazolidine-2,4-dione
- Molecular Formula : C₆H₉N₃O₂ .
- Key Differences : The azetidine ring introduces conformational rigidity and basicity, contrasting with the planar iodophenyl group. Such spirocyclic derivatives are explored for CNS permeability due to reduced molecular weight .
Critical Analysis of Substituent Effects
- Steric Considerations : Bulky substituents like the iodophenyl group could limit access to hydrophobic binding pockets but improve selectivity for specific targets .
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